tert-butyl N-(2-amino-3,3-difluoropropyl)carbamate
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Overview
Description
Tert-butyl N-(2-amino-3,3-difluoropropyl)carbamate is a chemical compound with the molecular formula C8H16F2N2O2 and a molecular weight of 210.2 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-amino-3,3-difluoropropyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-amino-3,3-difluoropropanol under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as tetrahydrofuran or dimethylformamide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(2-amino-3,3-difluoropropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Halides, nucleophiles; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated alcohols or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Tert-butyl N-(2-amino-3,3-difluoropropyl)carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a protecting group for amines.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-amino-3,3-difluoropropyl)carbamate involves its interaction with specific molecular targets and pathways. The compound acts as a protecting group for amines, preventing unwanted reactions during synthetic processes . It can be removed under mild conditions, such as treatment with strong acids or heat, to reveal the free amine group .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-(2-amino-3,3-difluoropropyl)carbamate: Known for its unique difluorinated structure and protecting group properties.
Tert-butyl 2-amino phenylcarbamate: Used in the synthesis of anti-inflammatory agents.
Tert-butyl carbamate: Commonly used as a protecting group for amines in peptide synthesis.
Uniqueness
This compound is unique due to its difluorinated structure, which imparts distinct chemical properties and reactivity compared to other carbamate compounds. This makes it particularly valuable in synthetic chemistry and drug development.
Properties
CAS No. |
1780832-44-1 |
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Molecular Formula |
C8H16F2N2O2 |
Molecular Weight |
210.2 |
Purity |
95 |
Origin of Product |
United States |
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